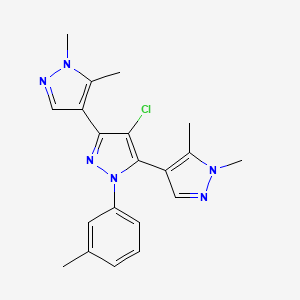![molecular formula C31H29N3O2 B10890619 (2E)-2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enenitrile](/img/structure/B10890619.png)
(2E)-2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline, indole, and phenoxy groups, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the isoquinoline and indole intermediates, followed by their coupling through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and Wittig reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of advanced materials, agrochemicals, and specialty chemicals. Its unique structure allows for the development of novel products with enhanced properties.
Mecanismo De Acción
The mechanism of action of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- **(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE
- **(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE
- **(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE
Uniqueness
The uniqueness of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE lies in its combination of isoquinoline, indole, and phenoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C31H29N3O2 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
(E)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C31H29N3O2/c1-22-11-12-23(2)30(17-22)36-16-15-33-21-27(28-9-5-6-10-29(28)33)18-26(19-32)31(35)34-14-13-24-7-3-4-8-25(24)20-34/h3-12,17-18,21H,13-16,20H2,1-2H3/b26-18+ |
Clave InChI |
UJRJYHZVRAYICR-NLRVBDNBSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)N4CCC5=CC=CC=C5C4 |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)N4CCC5=CC=CC=C5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B10890550.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10890554.png)
![ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10890555.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)
![3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10890570.png)


![(2Z,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10890581.png)
![(2Z)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B10890582.png)
amine](/img/structure/B10890589.png)
![1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10890593.png)

![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B10890604.png)
![(5E)-2,6-dihydroxy-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}pyrimidin-4(5H)-one](/img/structure/B10890606.png)
